2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

Description

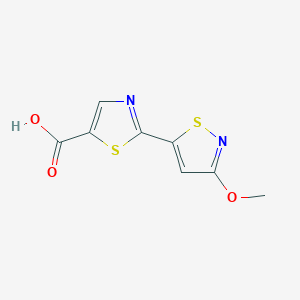

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring two fused thiazole rings. The primary thiazole ring (1,3-thiazole) is substituted at position 2 with a 3-methoxy-1,2-thiazol-5-yl group and at position 5 with a carboxylic acid moiety. This dual-thiazole architecture introduces unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C8H6N2O3S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

2-(3-methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3S2/c1-13-6-2-4(15-10-6)7-9-3-5(14-7)8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

FJZQWKUHBNUZGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC(=C1)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy group and carboxylic acid functionality. Specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.

Comparison with Similar Compounds

Key Structural Features

The compound’s distinguishing feature is the presence of a 3-methoxy-1,2-thiazol-5-yl substituent, which introduces additional nitrogen and sulfur atoms compared to simpler thiazole derivatives. This contrasts with analogs such as:

- Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid): Substituted with a phenyl ring bearing cyano and isobutoxy groups, febuxostat is a xanthine oxidase inhibitor used for gout treatment .

- 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid : Features a pyrazine substituent, enhancing electron-deficient character .

- 2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids: Include flexible benzylamino spacers, optimizing enzyme binding .

Molecular Properties

Electronic and Steric Effects

- The methoxy group may donate electron density, altering reactivity in substitution reactions .

- Febuxostat: The electron-withdrawing cyano group and bulky isobutoxy substituent optimize binding to xanthine oxidase’s hydrophobic active site .

- Pyrazinyl Analog : The pyrazine ring’s electron deficiency could reduce solubility but improve charge-transfer interactions in materials science .

Pharmaceutical Potential

Material Science

- Conjugated thiazole rings may contribute to thermal stability and optical properties, as seen in other high-purity thiazole derivatives .

Biological Activity

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with thiazole rings can inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Activity : The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It also showed activity against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values indicating comparable efficacy to standard antifungal agents .

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has been reported to induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound's interaction with cellular targets leads to the activation of apoptotic pathways. For example, it was shown to significantly increase annexin V-FITC positive cells in MDA-MB-231 breast cancer cells .

- Case Studies : A study highlighted that the compound inhibited cell proliferation in colon cancer cells by disrupting mitotic spindle formation, leading to multipolar mitoses .

3. Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound:

- Carbonic Anhydrase Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which play a role in various physiological processes and are implicated in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

- The presence of electron-withdrawing groups (like carboxylic acids) enhances antibacterial activity.

- Substituents at specific positions on the thiazole ring can significantly alter the potency and selectivity against target enzymes or receptors.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.